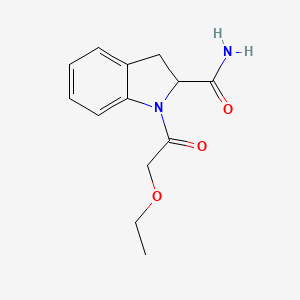
3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide (referred to as PPOC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Antimycobacterial Activity
Compounds containing the 1,2,4-oxadiazole moiety, including those related to 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide, have been synthesized and tested against Mycobacterium tuberculosis. These compounds exhibited a range of activities, with some showing up to 16 times the potency of pyrazinamide, a drug used in tuberculosis treatment. The structure-activity relationship indicated that the introduction of certain substituents could significantly enhance antimycobacterial activity (Gezginci et al., 1998), (Gezginci et al., 2001).
Synthesis and Functionalization
The compound has been a focus in the synthesis and functionalization of various heterocyclic compounds. For instance, the functionalization reactions of related carboxylic acids and acid chlorides with 2,3-diaminopyridine have been explored, revealing pathways to novel heterocyclic structures with potential biological activities (Yıldırım et al., 2005).
Antibacterial Activity
Derivatives of 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide have been synthesized and evaluated for their antibacterial activities against various bacterial strains. Studies show that certain pyrazolopyridine derivatives demonstrate moderate to good antibacterial efficacy, suggesting their potential in developing new antibacterial agents (Panda et al., 2011).
Antitubercular Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, structurally related to 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide, were designed and synthesized as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, highlighting the potential of these derivatives in antitubercular drug discovery (Tang et al., 2015).
properties
IUPAC Name |
3-pyrazin-2-yl-N-pyridin-3-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2/c19-11(16-8-2-1-3-13-6-8)12-17-10(18-20-12)9-7-14-4-5-15-9/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIXPPMAAZSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-methyl-2-[({[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B2570930.png)
![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)
![Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2570938.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2570939.png)


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2570943.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2570945.png)


![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)